Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Overview
Description
“Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C15H21NO3 . It has an average mass of 263.34 Da .
Synthesis Analysis
The synthesis of carbamates, such as “this compound”, can be achieved through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a carbamate group, which is further connected to a cyclohexyl group .Chemical Reactions Analysis
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . The benzylic position can undergo either SN1 or SN2 reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C15H21NO3 and an average mass of 263.34 Da . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Enantioselective Synthesis
Benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate serves as a significant intermediate in the synthesis of potent CCR2 antagonists. A study highlights an efficient enantioselective synthesis involving iodolactamization as a crucial step, demonstrating its pivotal role in creating highly functionalized structures essential for developing therapeutic agents (Campbell et al., 2009).
Intramolecular Exo-hydrofunctionalization
This compound undergoes intramolecular exo-hydrofunctionalization, facilitated by Au(I) catalysis. This process is critical for the formation of piperidine derivatives and oxygen heterocycles, showcasing the compound's versatility in creating structurally diverse molecules with potential pharmacological applications (Zhang et al., 2006).
Molecular Diversity Inspired by Tetrodotoxin
Leveraging oxidative dearomatization and N-hydroxycarbamate dehydrogenation, the compound contributes to accessing heterotricyclic structures, reminiscent of the complex alkaloid tetrodotoxin. This methodology underscores its utility in the expeditious synthesis of functionally rich intermediates, fostering molecular diversity (Good et al., 2017).
Stereospecific Nickel-catalyzed Cross-coupling
Its involvement in stereospecific nickel-catalyzed cross-coupling with arylboronic esters highlights a novel approach to controlling absolute stereochemistry. This feature is pivotal for synthesizing compounds with precise spatial configurations, which is crucial in drug development and synthesis of bioactive molecules (Harris et al., 2013).
properties
IUPAC Name |
benzyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHAKPLUUUMEFH-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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